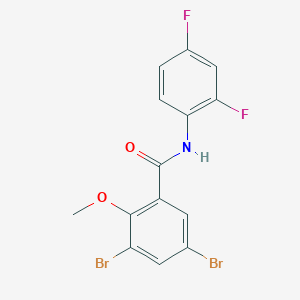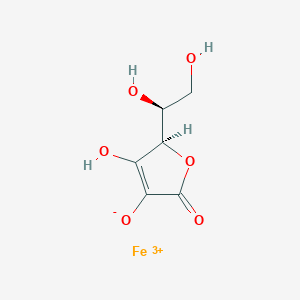
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one is an organosilicon compound that features a cyclohexanone ring substituted with a chloro group and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one typically involves the chlorination of 2-(trimethylsilyl)cyclohexanone. One common method is the reaction of 2-(trimethylsilyl)cyclohexanone with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2-(Trimethylsilyl)cyclohexanone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents such as methanol or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents.
Major Products
Substitution: Formation of 2-(trimethylsilyl)cyclohexanone derivatives.
Elimination: Formation of 2-(trimethylsilyl)cyclohexene.
Reduction: Formation of 2-(trimethylsilyl)cyclohexanol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-(trimethylsilyl)cyclohexan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the development of novel materials with unique properties.
Catalysis: Employed in catalytic reactions to enhance reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one involves its reactivity towards nucleophiles and bases. The chloro group acts as a leaving group in substitution and elimination reactions, while the carbonyl group can participate in reduction reactions. The trimethylsilyl group provides steric hindrance and influences the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)cyclohexanone: Lacks the chloro group, making it less reactive in substitution reactions.
2-Chlorocyclohexanone: Lacks the trimethylsilyl group, resulting in different steric and electronic properties.
2-(Trimethylsilyl)cyclohexene: An elimination product of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one.
Eigenschaften
CAS-Nummer |
92120-18-8 |
|---|---|
Molekularformel |
C9H17ClOSi |
Molekulargewicht |
204.77 g/mol |
IUPAC-Name |
2-chloro-2-trimethylsilylcyclohexan-1-one |
InChI |
InChI=1S/C9H17ClOSi/c1-12(2,3)9(10)7-5-4-6-8(9)11/h4-7H2,1-3H3 |
InChI-Schlüssel |
QOEHOLUTAVTROA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1(CCCCC1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)





![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)


![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
